methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate
CAS No.: 126250-45-1
Cat. No.: VC0149379
Molecular Formula: C14H15BF2N2O2
Molecular Weight: 292.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126250-45-1 |
|---|---|
| Molecular Formula | C14H15BF2N2O2 |
| Molecular Weight | 292.09 |
| IUPAC Name | methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate |
| Standard InChI | InChI=1S/C14H15BF2N2O2/c1-9-4-5-12-8-13-11(7-14(20)21-3)6-10(2)19(13)15(16,17)18(9)12/h4-6,8H,7H2,1-3H3 |
| SMILES | [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C)CC(=O)OC)C)(F)F |
Introduction
Methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple functional groups. This compound belongs to a class of chemicals known for their potential applications in medicinal chemistry and materials science. The synthesis of this compound involves multi-step organic synthesis techniques, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the product.
Synthesis Methods
The synthesis of this compound likely involves several steps, starting from readily available precursors. Key methods may include:
-
Formation of the azabicyclic structure: This involves the cyclization of appropriate nitrogen-containing derivatives under controlled conditions.
-
Introduction of the boron moiety: This step requires the reaction of the azabicyclic intermediate with boron-containing reagents.
-
Fluorination and methoxylation: These steps involve the introduction of fluorine atoms and methoxy groups to enhance stability and reactivity.
Advanced techniques such as chromatography may be employed for purification to ensure the product's high purity.
Potential Applications
Compounds with similar structures to methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate often exhibit significant pharmacological properties. Boron-containing compounds have been studied for their potential in medicinal applications, including the treatment of various diseases due to their unique chemical properties.
Chemical Reactions
This compound can participate in various chemical reactions typical for esters and quaternary ammonium compounds. The boron moiety can participate in Lewis acid-base reactions, while the azabicyclic structure may undergo nucleophilic substitutions or electrophilic additions. These reactions can be tailored for specific applications in organic synthesis and material science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume